molecular formula C16H18ClN5O3 B2976454 7-(2-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 489399-03-3

7-(2-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2976454
CAS No.: 489399-03-3
M. Wt: 363.8
InChI Key: IUKQWJDRRCTSBW-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the introduction of the chlorobenzyl group and the hydroxyethylamino group to the purine base. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyethyl group, potentially forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chlorobenzyl group, leading to the formation of benzyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

7-(2-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-fluorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

7-(2-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[2-hydroxyethyl(methyl)amino]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O3/c1-20(7-8-23)15-18-13-12(14(24)19-16(25)21(13)2)22(15)9-10-5-3-4-6-11(10)17/h3-6,23H,7-9H2,1-2H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKQWJDRRCTSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CCO)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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